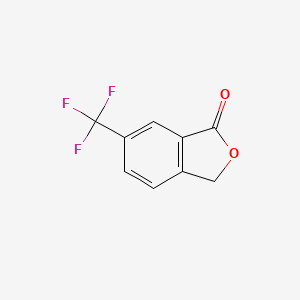

6-(Trifluoromethyl)isobenzofuran-1(3H)-one

Description

Significance of Isobenzofuran-1(3H)-ones (Phthalides) as Versatile Scaffolds in Synthetic Organic Chemistry

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones that feature a benzene (B151609) ring fused to a γ-butyrolactone ring. This structural motif is not merely a synthetic curiosity but is prevalent in a wide array of natural products, many of which exhibit significant biological activity. nih.govepa.gov The phthalide (B148349) framework serves as a privileged scaffold, a molecular core that is pre-validated by nature for its ability to interact with biological targets.

The versatility of the phthalide core in synthetic organic chemistry is well-documented. nih.govmdpi.com Its rigid structure provides a predictable three-dimensional arrangement for appended functional groups, facilitating the design of molecules with specific spatial orientations for optimal interaction with enzymes and receptors. Furthermore, the lactone ring is susceptible to various chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. This synthetic tractability has made phthalides valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. epa.gov

Strategic Integration of the Trifluoromethyl Group (-CF3) for Modulating Chemical Reactivity and Stability

The trifluoromethyl group (-CF3) is a powerful tool in the arsenal (B13267) of the modern medicinal chemist. nih.govresearchgate.net Its introduction into an organic molecule can profoundly alter its physicochemical properties, often leading to enhanced biological efficacy and an improved pharmacokinetic profile. mdpi.comnih.gov The strategic incorporation of a -CF3 group is a widely employed strategy in drug design for several key reasons:

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. researchgate.net The presence of three such bonds in the trifluoromethyl group renders it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of a drug molecule.

Lipophilicity: The trifluoromethyl group is highly lipophilic, a property that can significantly influence a molecule's ability to cross biological membranes. researchgate.net By fine-tuning the lipophilicity of a compound, chemists can optimize its absorption, distribution, and cellular uptake.

Electronic Effects: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netimjst.org This can have a substantial impact on the reactivity of the aromatic ring to which it is attached, influencing its susceptibility to electrophilic and nucleophilic attack. Furthermore, these electronic effects can modulate the acidity or basicity of nearby functional groups, which can be critical for binding to biological targets.

The strategic placement of a trifluoromethyl group can therefore be a transformative step in the optimization of a lead compound, converting a molecule with modest activity into a potent and effective therapeutic agent.

Scope and Significance of Research on 6-(Trifluoromethyl)isobenzofuran-1(3H)-one and Related Fluorinated Phthalides

The convergence of the versatile phthalide scaffold and the powerful trifluoromethyl group in This compound creates a molecule of considerable scientific interest. While specific research on this exact isomer is emerging, the broader class of fluorinated phthalides has garnered significant attention. nih.govsioc-journal.cn The introduction of fluorine or fluoroalkyl groups into the phthalide framework is a promising strategy for the development of novel bioactive compounds. nih.gov

Research in this area is focused on several key aspects:

Synthesis: Developing efficient and regioselective methods for the synthesis of trifluoromethyl-substituted phthalides is a primary objective. This includes the exploration of novel trifluoromethylation reagents and catalytic systems.

Chemical Properties: Understanding how the trifluoromethyl group at the 6-position influences the chemical reactivity and stability of the isobenzofuran-1(3H)-one core is crucial for its application as a synthetic intermediate.

Biological Activity: Investigating the biological properties of this compound and related compounds is a major driving force for research in this field. The unique combination of the phthalide scaffold and the -CF3 group suggests potential for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, or antimicrobial agents.

The study of this compound is emblematic of a broader trend in medicinal chemistry: the rational design of molecules with enhanced properties through the strategic combination of well-established structural motifs and powerful functional groups. As research in this area continues to unfold, it is anticipated that this and other fluorinated phthalides will emerge as valuable additions to the toolkit of synthetic and medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)6-2-1-5-4-14-8(13)7(5)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNSPAIMGVILDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 6 Trifluoromethyl Isobenzofuran 1 3h One and Structural Analogues

Diverse Approaches for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can be achieved through several distinct chemical strategies. The choice of method often depends on the nature of the substrate, the desired regioselectivity, and the compatibility with other functional groups present in the molecule. These methods are broadly categorized into nucleophilic, electrophilic, and radical-mediated trifluoromethylations.

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent (CF₃⁻) with an electrophilic substrate. A common strategy for synthesizing 6-(trifluoromethyl)isobenzofuran-1(3H)-one via this route would involve a precursor molecule with a leaving group (such as a halide) at the 6-position of the isobenzofuranone ring.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used source of the nucleophilic CF₃ group, typically activated by a fluoride (B91410) source or a Lewis base. nih.govnih.gov For instance, a 6-haloisobenzofuran-1(3H)-one could be subjected to a palladium-catalyzed cross-coupling reaction with TMSCF₃. This approach has been successfully applied to the trifluoromethylation of a wide range of aryl chlorides under mild conditions, tolerating various functional groups.

Another approach involves the nucleophilic trifluoromethylation of a suitable precursor to the isobenzofuranone ring. For example, the reaction of 2-cyanobenzaldehyde (B126161) with TMSCF₃, followed by intramolecular cyclization, has been shown to produce 3-(trifluoromethyl)phthalides in high yield. nih.govd-nb.info A similar strategy could be envisioned starting from a 5-substituted-2-cyanobenzaldehyde to achieve substitution at the desired 6-position of the final product.

Table 1: Examples of Nucleophilic Trifluoromethylating Reagents and their Activators

| Reagent | Common Name | Activator |

| CF₃SiMe₃ | Ruppert-Prakash Reagent | Fluoride source (e.g., KF, CsF), Lewis Base (e.g., Et₃N) |

| HCF₃ | Fluoroform | Strong base (e.g., KHMDS) |

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation equivalent (CF₃⁺) to a nucleophilic substrate, such as an electron-rich aromatic ring. chem-station.com For the synthesis of this compound, this would typically involve the direct trifluoromethylation of the parent isobenzofuran-1(3H)-one molecule.

Hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents, are prominent classes of electrophilic trifluoromethylating agents. chem-station.combrynmawr.edu These reagents have been successfully used for the trifluoromethylation of a variety of arenes and heteroarenes. brynmawr.edu The reaction of isobenzofuran-1(3H)-one with an electrophilic trifluoromethylating reagent, potentially in the presence of a Lewis acid to enhance the reactivity of the aromatic ring, could provide a direct route to the desired product. The regioselectivity of this reaction would be governed by the electronic properties of the isobenzofuranone ring system.

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Reagent |

| Hypervalent Iodine Reagents | Togni's Reagents |

| Sulfonium Salts | Umemoto's Reagents |

| Sulfoximine-Based Reagents | Shibata-Johnson Reagent |

Radical-Mediated Trifluoromethylation Reactions

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃) which then reacts with the substrate. rsc.org This method is particularly useful for the functionalization of arenes and heteroarenes and often proceeds under mild conditions, for example, through photoredox catalysis.

For the synthesis of this compound, a radical trifluoromethylation approach could be applied to the parent phthalide (B148349). Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoroiodomethane (CF₃I) can serve as sources of the trifluoromethyl radical upon initiation by an oxidant, a reductant, or light. The reaction would proceed via the addition of the •CF₃ radical to the aromatic ring of the isobenzofuranone, followed by a rearomatization step.

Ring-Closing Strategies for Isobenzofuran-1(3H)-one Core Construction

The construction of the isobenzofuran-1(3H)-one (phthalide) core is a critical step in the synthesis of the target molecule. Several strategies can be employed, often involving the cyclization of a suitably substituted benzene (B151609) derivative.

Catalytic Cyclization of Substituted 2-Alkynylbenzoates (e.g., Silver(I)/p-TSA)

A powerful method for the synthesis of isobenzofuranones involves the intramolecular cyclization of 2-alkynylbenzoates. This reaction can be catalyzed by various transition metals, with silver(I) salts being particularly effective. For the synthesis of this compound, this would require a 2-alkynyl-5-(trifluoromethyl)benzoate as the starting material.

The silver(I)-catalyzed cyclization is thought to proceed via the activation of the alkyne by the silver cation, which facilitates the nucleophilic attack of the carboxylate oxygen onto the alkyne, leading to the formation of the five-membered lactone ring. The use of a co-catalyst, such as p-toluenesulfonic acid (p-TSA), can enhance the efficiency of the reaction. This methodology offers a direct route to substituted phthalides with high atom economy.

Intramolecular Oxychalcogenation Processes

Intramolecular oxychalcogenation reactions provide another avenue for the construction of the isobenzofuranone ring system. This strategy typically involves the cyclization of an ortho-substituted benzoic acid derivative where the substituent can be activated to facilitate the ring closure. For instance, a 2-vinyl-5-(trifluoromethyl)benzoic acid could undergo an intramolecular oxy-chalcogenation reaction.

This process can be initiated by an electrophilic chalcogen species, which adds to the double bond, followed by the intramolecular trapping by the carboxylic acid to form the lactone ring. While less common for the direct synthesis of phthalides compared to other methods, this approach offers a unique pathway for the formation of the isobenzofuranone core.

Condensation Reactions with Phthalaldehydic Acid Derivatives

Condensation reactions involving derivatives of phthalaldehydic acid (2-formylbenzoic acid) represent a fundamental and versatile approach to constructing the isobenzofuran-1(3H)-one core. These reactions typically involve the nucleophilic addition to the aldehyde group, followed by intramolecular cyclization and dehydration.

One common strategy is the reaction of o-phthalaldehydic acid with various nucleophiles. For instance, its condensation with primary and secondary amines has been shown to afford 3-substituted aminophthalides. nih.gov The reaction proceeds through a bimolecular nucleophilic substitution on the lactol form of the acid. nih.gov This method provides a direct route to N-(3-phthalidyl) amines. nih.gov

More complex cascade reactions initiated by condensation have also been developed. An efficient synthesis of phthalide compounds can be achieved through a tin powder-mediated cascade condensation of 2-formylbenzoic acids with reagents like allyl bromides or α-bromoketones. researchgate.net This method is noted for its mild reaction conditions and tolerance of various functional groups, providing good to excellent yields of the corresponding phthalides. researchgate.net The reaction of 2-acylbenzoic acids with isatoic anhydrides, steered by a base such as Na₂CO₃, can also selectively produce isobenzofuranone derivatives through a cascade process involving cyclization and nucleophilic ring-opening. imjst.org

The table below summarizes representative condensation reactions for the synthesis of isobenzofuran-1(3H)-one derivatives.

| Starting Materials | Reagents/Catalyst | Product Type | Key Features |

| o-Phthalaldehydic acid, Heterocyclic amines | Refluxing methanol | 3-(Heterocyclic-amino)isobenzofuran-1(3H)-ones | Good yield, single component product. nih.gov |

| 2-Formylbenzoic acids, Allyl bromides | Tin powder | 3-Allylisobenzofuran-1(3H)-ones | Mild conditions, good functional group tolerance. researchgate.net |

| 2-Acetylbenzoic acid, Isatoic anhydride (B1165640) | Na₂CO₃ | 3-Substituted isobenzofuranones | One-pot, metal-free cascade reaction. imjst.org |

Palladium-Catalyzed Carbonylative Annulation and Related Methods

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, offering high efficiency and selectivity. Carbonylative annulation, where carbon monoxide (CO) is incorporated into a molecule to form a cyclic carbonyl compound, is particularly effective for synthesizing isobenzofuranone scaffolds.

A general and powerful method involves the palladium-catalyzed carbonylative annulation of o-alkynylphenols to construct 2,3-disubstituted benzo[b]furans, a related class of compounds. nih.govrsc.org Mechanistic studies suggest this process involves the coordination of a cationic acyl palladium complex with the o-alkynylphenol, followed by nucleophilic addition and reductive elimination. nih.gov Similarly, palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones has been developed from 2-hydroxybenzyl alcohols, utilizing formic acid as a convenient in situ source of carbon monoxide. researchgate.net

Cascade reactions involving palladium catalysis also provide efficient routes to complex polycyclic molecules. A notable example is the cascade carbonylative annulation between alkene-tethered aryl iodides and carbon monoxide. organic-chemistry.org This process is believed to proceed via a Heck-type carbonylative cyclization, followed by a ketene-involved Friedel–Crafts acylation, enabling the construction of molecules with all-carbon quaternary stereocenters. organic-chemistry.org These methodologies highlight the potential for synthesizing structurally diverse isobenzofuranone analogues through the strategic use of palladium catalysis and CO.

Stereoselective Synthesis of Chiral Isobenzofuran-1(3H)-one Derivatives

The synthesis of enantiomerically pure chiral phthalides is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Several strategies have been developed for the asymmetric synthesis of 3-substituted and 3,3-disubstituted isobenzofuran-1(3H)-ones, primarily relying on the use of chiral auxiliaries, chiral reagents, or catalytic asymmetric methods. imjst.org

Organocatalysis has proven to be a particularly effective approach. An unprecedented organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes has been developed for the construction of enantioenriched 3-substituted phthalides. nih.gov This sequential process, often promoted by prolinamide-based catalysts, can achieve high levels of enantioselectivity. nih.gov

Another strategy involves the enantioselective reduction of precursor ketones. For example, a highly enantioselective reduction of 2-acylarylcarboxylates using a ruthenium catalyst with a chiral diamine ligand, followed by in situ lactonization, provides efficient access to a variety of enantiomerically pure 3-substituted phthalides. documentsdelivered.com

The development of catalytic asymmetric methods for synthesizing molecules with fluorine-containing stereogenic centers is a growing field of research. acs.org While direct application to this compound is still emerging, these advanced strategies, including those catalyzed by chiral biscinchona alkaloids or bifunctional ureas, offer a promising blueprint for the future development of stereoselective routes to chiral fluorinated phthalides. organic-chemistry.orgrsc.org

Multi-Component and Cascade Reaction Strategies for Complex Isobenzofuranone Scaffolds

Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a complex product, and cascade (or domino) reactions, involving sequential transformations without isolating intermediates, are highly valued for their efficiency and atom economy. documentsdelivered.com These strategies are well-suited for rapidly building molecular diversity and constructing complex heterocyclic scaffolds like isobenzofuranones. imjst.orgdocumentsdelivered.com

A one-pot, acid/base-steered cascade reaction of 2-acylbenzoic acids with isatoic anhydrides can be directed to selectively synthesize either isobenzofuranone or isoindolobenzoxazinone derivatives. imjst.org When conducted in the presence of a base, the cascade furnishes isobenzofuranones with high efficiency. imjst.org This approach avoids the use of metal catalysts and demonstrates good functional group tolerance. imjst.org

Palladium catalysis is also frequently employed in cascade sequences. For instance, a sequential Pd(0)-catalyzed deallylation followed by a Pd(II)-catalyzed aminocarbonylative heterocyclization has been used to synthesize 2-benzofuran-2-ylacetamides, showcasing the power of combining different catalytic cycles in one pot. sioc-journal.cn Similarly, tin powder can mediate a cascade condensation of 2-formylbenzoic acids with α-bromoketones to build the phthalide core, which can then be further transformed into more complex fused heterocyclic systems like 8H-pyrazolo[5,1-a]isoindol-8-one. researchgate.net

The development of novel MCRs and cascade reactions continues to provide powerful tools for organic synthesis. rsc.org These strategies enable the efficient construction of highly functionalized and complex isobenzofuranone-containing molecules from simple and readily available starting materials. researchgate.net

Principles of Green Chemistry in Fluorinated Phthalide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fluorinated compounds like this compound, these principles are particularly relevant due to the often hazardous reagents and energy-intensive conditions associated with traditional fluorination methods. acs.org

Key areas of focus in green fluorine chemistry include the development of safer fluorinating agents, the use of catalytic methods, and the employment of environmentally benign solvents. acs.orgrsc.org For instance, moving away from hazardous reagents like elemental fluorine or antimony trifluoride (SbF₃) towards safer, more selective sources is a primary goal. acs.org

The choice of solvent is another critical factor. The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from lignocellulosic biomass, is a greener alternative to traditional volatile organic compounds. Water has also been explored as a green solvent for some synthetic steps leading to isobenzofuranones. documentsdelivered.com Furthermore, performing reactions in high-temperature, high-pressure water/ethanol mixtures can be a clean method for condensation reactions, often affording pure crystalline products directly from the reaction mixture.

Iii. Reaction Mechanisms and Fundamental Reactivity of 6 Trifluoromethyl Isobenzofuran 1 3h One Frameworks

Mechanistic Pathways of Trifluoromethylation and Cyclization Reactions

The synthesis of 6-(trifluoromethyl)isobenzofuran-1(3H)-one is not typically a single-step process but rather a sequence involving the introduction of the trifluoromethyl group onto an aromatic precursor followed by the construction of the lactone ring, or vice versa. The key steps are trifluoromethylation and cyclization, which can be achieved through various mechanistic pathways.

Trifluoromethylation Mechanisms: Significant research has been directed toward developing efficient methods for introducing trifluoromethyl groups into molecular frameworks. youtube.com One prominent strategy involves radical trifluoromethylation. For instance, visible-light-induced radical cascade reactions provide an efficient pathway. wuxiapptec.com In a plausible mechanism analogous to the synthesis of related CF₃-containing heterocycles, a trifluoromethyl radical (•CF₃) is generated from a suitable source (e.g., Togni's reagent or CF₃I). This radical then adds to a precursor molecule, such as a substituted toluene (B28343) or benzoic acid derivative, initiating a cascade that leads to the trifluoromethylated aromatic core. wuxiapptec.comrsc.org

Cyclization Mechanisms: The construction of the isobenzofuranone (phthalide) ring is most commonly achieved through the cyclization of a suitably substituted benzoic acid derivative.

Lactonization of 2-(halomethyl)benzoic acids: A common route involves the intramolecular cyclization of a 2-(halomethyl)-4-(trifluoromethyl)benzoic acid. This is a classic Sₙ2 reaction where the carboxylate anion acts as an intramolecular nucleophile, displacing the halide to form the five-membered lactone ring.

Reduction of Phthalic Anhydrides: The reduction of 4-(trifluoromethyl)phthalic anhydride (B1165640) can yield the desired lactone. This typically involves selective reduction of one carbonyl group while leaving the other intact, often using hydride reagents under controlled conditions.

Acid-Catalyzed Cyclization: Acid-catalyzed cyclization of precursors like 2-acylbenzoic acids can also be employed. mdpi.com For example, 2-formyl-4-(trifluoromethyl)benzoic acid exists in equilibrium with its cyclic hemiacetal form (3-hydroxy-6-(trifluoromethyl)isobenzofuran-1(3H)-one), which can be subsequently reduced to form the final product. Similarly, acid-catalyzed intramolecular additions of carboxyl groups to olefins can form γ-lactones. organic-chemistry.org

Radical Cyclization: Cascade radical cyclization reactions represent a modern approach to constructing complex heterocyclic structures, including benzofurans, which are structurally related to isobenzofuranones. nih.gov A photo-induced radical cyclization of benzene-tethered 1,7-enynes with a trifluoromethyl source has been shown to generate trifluoromethylated heterocycles, demonstrating the potential for radical-based ring closure. rsc.org

A plausible synthetic pathway could involve the radical bromination of 2-methyl-4-(trifluoromethyl)benzoic acid to yield 2-(bromomethyl)-4-(trifluoromethyl)benzoic acid, followed by an intramolecular nucleophilic substitution (lactonization) to close the ring and form this compound. This approach is analogous to established methods for synthesizing substituted phthalides. sioc-journal.cn

Influence of the Trifluoromethyl Group on Reaction Selectivity and Kinetics

The trifluoromethyl group (CF₃) is a powerful modulator of chemical reactivity due to its potent electron-withdrawing nature and steric bulk. vaia.comwikipedia.org Its presence at the 6-position of the isobenzofuran-1(3H)-one framework has profound effects on reaction kinetics and selectivity.

Electronic Effects: The CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by strongly withdrawing electron density through a negative inductive effect (-I). vaia.comvaia.comminia.edu.eg This withdrawal is so potent that it makes the benzene (B151609) ring less nucleophilic and thus less reactive towards electrophiles. youtube.com

Kinetics: The rate of EAS reactions on the this compound ring is significantly slower compared to the unsubstituted parent compound. The electron deficiency reduces the stability of the positively charged Wheland intermediate (arenium ion) formed during the reaction, increasing the activation energy of the electrophilic attack.

Selectivity (Regioselectivity): The CF₃ group is a meta-director for EAS reactions. vaia.comvaia.com While the ortho and para positions are severely destabilized by the adjacent positive charge in the Wheland intermediate, the meta position is the least destabilized. Therefore, electrophilic attack will preferentially occur at the positions meta to the CF₃ group (positions 5 and 7). The lactone portion of the molecule also influences regioselectivity, generally directing incoming electrophiles to the 7-position.

Table 1: Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

| Property | Effect of -H (Unsubstituted) | Effect of -CF₃ at Position 6 | Rationale |

|---|---|---|---|

| Reaction Rate (EAS) | Baseline | Decreased | Strong -I effect deactivates the ring, increasing activation energy. vaia.com |

| Directing Effect (EAS) | N/A | Meta-directing (to positions 5 & 7) | Inductive withdrawal destabilizes ortho/para intermediates. wikipedia.orgvaia.com |

| Nucleophilicity of Ring | High | Low | Electron density is pulled from the π-system. vaia.com |

| Acidity of C3-Protons | Baseline | Increased | Inductive effect stabilizes the conjugate base (enolate). |

The trifluoromethyl group also enhances the lipophilicity of the molecule, a property that can influence reaction kinetics in biphasic systems or affect interactions with catalysts. youtube.com

Electrophilic and Nucleophilic Character of the Isobenzofuran-1(3H)-one Ring

The isobenzofuran-1(3H)-one ring possesses both electrophilic and nucleophilic sites, and this duality is further influenced by the 6-trifluoromethyl substituent.

Electrophilic Character: The primary electrophilic center is the carbonyl carbon (C1) of the lactone. The polarization of the C=O bond makes this carbon highly susceptible to attack by nucleophiles. The electron-withdrawing CF₃ group intensifies this effect by pulling electron density through the aromatic system, further increasing the partial positive charge on C1 and making it even more electrophilic.

Common reactions involving nucleophilic attack at C1 include:

Hydrolysis: Base-catalyzed hydrolysis opens the lactone ring to form the corresponding carboxylate of a 2-(hydroxymethyl)benzoic acid.

Aminolysis: Reaction with amines can open the ring to form amides.

Grignard Reactions: Addition of Grignard reagents (RMgX) to the carbonyl group can lead to ring-opening and the formation of diols after workup.

The aromatic ring, while deactivated, remains a site for electrophilic attack, albeit under harsher conditions. As discussed, this will occur preferentially at the 7-position.

Nucleophilic Character: The nucleophilic character is primarily associated with the oxygen atoms of the lactone and the π-system of the benzene ring.

Oxygen Atoms: The ether-like oxygen in the ring and the carbonyl oxygen have lone pairs that can act as nucleophiles or Lewis bases, for example, by coordinating to protons or Lewis acids, which activates the carbonyl group for nucleophilic attack.

Aromatic Ring: Despite being deactivated by the CF₃ group, the π-electron system can still act as a nucleophile in certain reactions, such as Friedel-Crafts acylations or alkylations, though conditions would need to be forcing. msu.edu

Enolate Formation: The protons on the C3 carbon are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for functionalization at the 3-position. The electron-withdrawing CF₃ group enhances the acidity of these protons, facilitating enolate formation.

Intramolecular Rearrangements and Tautomeric Equilibria (e.g., Lactone-Hemiketal Forms)

Substituted isobenzofuran-1(3H)-ones can exist in equilibrium with their open-chain tautomers, a phenomenon known as ring-chain tautomerism. masterorganicchemistry.com This is particularly relevant for derivatives that can form a stable aldehyde or ketone in the open-chain form.

For the parent isobenzofuran-1(3H)-one system, this equilibrium is generally not significant. However, for related compounds like o-phthalaldehydic acid (2-formylbenzoic acid), the molecule exists predominantly in the cyclic "lactol" form, which is 3-hydroxyisobenzofuran-1(3H)-one. This is a classic example of a lactone-hemiacetal equilibrium. masterorganicchemistry.com

Lactone-Hemiketal Tautomerism: In cases where a hydroxyl group is present at the 3-position, as in 3-hydroxy-6-(trifluoromethyl)isobenzofuran-1(3H)-one, a tautomeric equilibrium exists with the open-chain 2-formyl-4-(trifluoromethyl)benzoic acid.

Equilibrium Position: The equilibrium generally favors the cyclic hemiacetal (or hemiketal) form, especially when stable five- or six-membered rings can be formed. masterorganicchemistry.com The stability of the cyclic form is driven by thermodynamic factors, including reduced ring strain.

Reactivity Implications: Although the equilibrium may strongly favor the cyclic tautomer, the presence of even a small amount of the open-chain aldehyde/ketone form means the molecule can exhibit the reactivity of both forms. masterorganicchemistry.comnih.gov For example, it can react with reagents that target aldehydes, such as reducing agents or derivatizing agents like hydroxylamine.

While there are few specific studies on the tautomerism of lactones themselves, the principles are well-established for related structures. umich.eduresearchgate.net The presence of the CF₃ group is unlikely to shift the equilibrium dramatically but will influence the reactivity of both the cyclic and open-chain forms due to its electronic effects.

Iv. Advanced Spectroscopic Characterization and Crystallographic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 6-(Trifluoromethyl)isobenzofuran-1(3H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum is expected to show signals corresponding to two distinct types of protons: the aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons of the lactone ring.

Aromatic Region: The three protons on the substituted benzene ring (H-4, H-5, and H-7) would appear in the downfield region, typically between δ 7.5 and 8.0 ppm. The powerful electron-withdrawing nature of the trifluoromethyl group at the C-6 position deshields the adjacent protons.

The H-5 and H-7 protons, being ortho to the CF₃ group, would be the most deshielded. H-7 is expected to appear as a doublet, coupled to H-5. H-5 would likely appear as a doublet of doublets, coupled to both H-4 and H-7.

The H-4 proton, being furthest from the CF₃ group, would be the least deshielded of the aromatic protons and is expected to appear as a doublet, coupled to H-5.

Aliphatic Region: The two methylene protons at the C-3 position (H-3) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to produce a sharp singlet, typically observed around δ 5.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 (CH₂) | ~ 5.3 | Singlet (s) |

| H-4 | ~ 7.6 - 7.8 | Doublet (d) |

| H-5 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) |

Predicted data is based on analysis of isobenzofuran-1(3H)-one and substituted trifluoromethylbenzene analogs.

The ¹³C NMR spectrum would account for all nine carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached functional groups, namely the lactone and the trifluoromethyl group.

Carbonyl Carbon: The lactone carbonyl carbon (C-1) is the most deshielded carbon and is expected to appear significantly downfield, in the range of δ 170-172 ppm.

Aromatic Carbons: The six aromatic carbons would resonate between δ 120 and 150 ppm. The carbon attached to the trifluoromethyl group (C-6) would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), with an expected coupling constant of approximately 270-275 Hz. The carbons ortho and meta to the CF₃ group (C-5, C-7, and C-3a) will also exhibit smaller quartet splittings due to two-bond (²JC-F) and three-bond (³JC-F) coupling.

Trifluoromethyl Carbon: The carbon of the CF₃ group itself would also be a prominent quartet due to the large ¹JC-F coupling, typically resonating around δ 123-126 ppm.

Aliphatic Carbon: The methylene carbon (C-3) of the lactone ring is expected to have a chemical shift in the range of δ 68-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (C=O) | ~ 171 | Singlet |

| C-3 (CH₂) | ~ 69 | Singlet |

| C-3a | ~ 145-150 | Quartet (small J) |

| C-4 | ~ 125-128 | Singlet |

| C-5 | ~ 122-125 | Quartet (small J) |

| C-6 | ~ 132-135 | Quartet (²JC-F) |

| C-7 | ~ 128-131 | Quartet (small J) |

| C-7a | ~ 126-129 | Singlet |

Predicted data is based on analysis of isobenzofuran-1(3H)-one and substituted trifluoromethylbenzene analogs. nih.gov

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, this spectrum provides unambiguous confirmation of the trifluoromethyl group. The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, the spectrum is expected to show a single, sharp signal. The chemical shift for an aromatic CF₃ group typically appears in the region of δ -60 to -65 ppm relative to a CFCl₃ standard. colorado.edursc.org

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

|---|

Predicted data is based on typical values for aromatic trifluoromethyl compounds. rsc.orgucsb.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands.

C=O Stretch: A very strong and sharp absorption band corresponding to the stretching vibration of the lactone carbonyl group is expected around 1760-1780 cm⁻¹. This is a hallmark feature of the phthalide (B148349) structure. nist.gov

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.

C-O Stretches: The C-O stretching vibrations of the lactone ether linkage would produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon stretching within the aromatic ring. vscht.cz

C-H Stretches: Aromatic C-H stretching vibrations would appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group would be found just below 3000 cm⁻¹. vscht.cz

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |

| Lactone C=O Stretch | 1780 - 1760 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-F Stretches | 1350 - 1100 | Very Strong |

Predicted data is based on analysis of isobenzofuran-1(3H)-one and general IR correlation tables. nist.govvscht.cz

Raman Spectroscopy: Raman spectroscopy would provide complementary data, often showing strong signals for symmetric vibrations that are weak in the IR spectrum, such as the symmetric breathing mode of the aromatic ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the substituted benzene chromophore. The π → π* transitions of the aromatic system would likely result in two main absorption bands, similar to other benzene derivatives. The presence of the trifluoromethyl group and the lactone ring would be expected to cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass for the molecular ion [M]⁺. The calculated exact mass for C₉H₅F₃O₂ is 202.0242 g/mol . The detection of this ion would confirm the elemental formula.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. A primary and highly characteristic fragmentation pathway for phthalides is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. nist.gov Another likely fragmentation would be the loss of the CF₃ radical, leading to a prominent fragment ion.

Table 5: Predicted Mass Spectrometry Data

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₉H₅F₃O₂]⁺ | 202.0242 |

| [M-CO]⁺ | [C₈H₅F₃O]⁺ | 174.0292 |

Predicted data is based on the elemental composition and known fragmentation patterns of the phthalide core. nist.gov

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, establishing the connectivity of atoms and the relative stereochemistry. However, as no crystallographic study has been published, the subsequent detailed analyses are not available.

Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system (e.g., monoclinic, orthorhombic), the space group (the symmetry operations of the crystal), and the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) are all derived directly from the analysis of SCXRD data. Without an experimental crystal structure, these fundamental crystallographic details for this compound remain unknown.

Intermolecular Interactions and Supramolecular Assembly in Solid State

A detailed analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular assembly of molecules in the solid state. These interactions are critical for understanding the physical properties of the compound. As the crystal structure has not been determined, a discussion of these features would be purely speculative.

Conformational Preferences and Diastereomeric Ratios from SCXRD

SCXRD analysis provides a snapshot of the molecule's preferred conformation in the solid state. For flexible molecules, this can offer significant insight into low-energy arrangements. If the compound were chiral and crystallized as a racemate or a mixture of diastereomers, SCXRD could be used to determine their structures and ratios within a single crystal. This information is currently unavailable for this compound.

V. Computational Chemistry and Quantum Mechanical Investigations

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the electronic charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.debiointerfaceresearch.com The MEP map visualizes the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. Typically, red and yellow colors denote regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral or zero potential regions. uni-muenchen.de

For 6-(Trifluoromethyl)isobenzofuran-1(3H)-one, the MEP analysis is expected to reveal a distinct charge distribution pattern dictated by the presence of highly electronegative atoms in the carbonyl (C=O) group, the ether oxygen of the lactone ring, and the trifluoromethyl (-CF3) group.

Key Expected Features of the MEP Map:

Negative Potential Regions: The most negative potential (indicated by red or deep yellow) is anticipated to be localized on the oxygen atom of the carbonyl group. This high electron density arises from the lone pairs of the oxygen atom, making it the primary site for electrophilic attack and for forming hydrogen bonds. nih.gov

Neutral Regions: The carbon framework of the benzene (B151609) ring would likely exhibit a more neutral potential (green), although influenced by the attached functional groups.

This charge distribution implies that nucleophiles would preferentially interact with the carbon atom of the carbonyl group and the region around the trifluoromethyl substituent, while electrophiles would be attracted to the carbonyl oxygen.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O=C) | Highly Negative (Red/Yellow) | Site for Electrophilic Attack / Hydrogen Bond Acceptor |

| Trifluoromethyl Group (-CF3) | Highly Positive (Blue) | Site for Nucleophilic Interaction |

| Aromatic Ring Hydrogens | Moderately Positive (Light Blue) | Potential for Weak Interactions |

| Benzene Ring Carbons | Near Neutral (Green) | Generally Low Reactivity |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the electron density of a molecule in terms of localized orbitals. researchgate.netjoaquinbarroso.com This analysis provides a quantitative picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. inorgchemres.org

Key Expected NBO Findings:

Lone Pair Delocalization: Significant stabilization energy would arise from the delocalization of the lone pairs (LP) of the carbonyl oxygen and the ether oxygen into the antibonding orbitals (π* or σ) of adjacent bonds. For instance, the delocalization from the lone pair of the ether oxygen (O) to the antibonding π orbital of the carbonyl group (C=O) is a classic feature in lactones, contributing to the resonance stabilization of the ester functionality.

Aromatic Ring Interactions: Delocalization would also occur between the π orbitals of the benzene ring and the antibonding orbitals of the attached carbonyl and trifluoromethyl groups, influencing the aromaticity and electronic properties of the ring.

Influence of the Trifluoromethyl Group: The -CF3 group, being a strong σ- and π-electron withdrawing group, would significantly influence charge distribution. NBO analysis would quantify this effect by showing strong polarization of the C-C and C-F bonds. It would also reveal hyperconjugative interactions between the C-F bonds and the aromatic ring system. nih.gov

These intramolecular charge transfer events are crucial for understanding the molecule's electronic properties, stability, and chemical reactivity.

| Donor Orbital (i) | Acceptor Orbital (j) | Type of Interaction | Expected Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) of Ether | π(C=O) | n → π | Significant |

| LP (O) of Carbonyl | π(C-C)Aromatic | n → π | Moderate |

| π(C=C)Aromatic | π(C=O) | π → π | Moderate |

| π(C=C)Aromatic | σ(C-CF3) | π → σ | Weak to Moderate |

| σ(C-H)Aromatic | σ(C-C)Aromatic | σ → σ | Weak |

Vi. Synthetic Transformations and Derivatization Reactions of 6 Trifluoromethyl Isobenzofuran 1 3h One

Functionalization of the Lactone Moiety

The γ-lactone ring is a key functional group that can undergo various transformations, primarily involving nucleophilic attack at the carbonyl carbon or reactions at the adjacent C3 position.

The ester linkage within the lactone ring is susceptible to cleavage by strong nucleophiles or reducing agents, leading to ring-opened products.

Hydrolysis: Treatment with aqueous base (e.g., NaOH) followed by acidification results in the hydrolysis of the lactone to yield 2-(hydroxymethyl)-4-(trifluoromethyl)benzoic acid. This reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the opening of the five-membered ring.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can open the lactone ring to form the corresponding amides. For instance, treatment with a primary amine (R-NH₂) would yield 2-(hydroxymethyl)-4-(trifluoromethyl)-N-alkylbenzamide. This transformation is analogous to the well-documented nucleophile-assisted ring-opening of related phthalimides. cmu.eduresearchgate.net

Reductive Cleavage: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester functional group. masterorganicchemistry.com This reaction opens the lactone ring to furnish 4-(trifluoromethyl)benzene-1,2-dimethanol, a diol. masterorganicchemistry.comutsouthwestern.edu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce lactones and esters, although specific conditions can sometimes achieve this transformation. quora.comresearchgate.netlibretexts.org

A summary of representative ring-opening reactions is presented in Table 1.

Table 1: Representative Ring-Opening Reactions of the Lactone Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | 1. NaOH(aq) 2. H₃O⁺ | 2-(Hydroxymethyl)-4-(trifluoromethyl)benzoic acid |

| Aminolysis | R-NH₂ | 2-(Hydroxymethyl)-4-(trifluoromethyl)-N-alkylbenzamide |

The C3 position, being adjacent to both the oxygen atom and the carbonyl group, is activated for various substitution reactions, allowing for the introduction of a wide range of functional groups. This is a common strategy for derivatizing phthalides. imjst.orgresearchgate.net

One prevalent method involves the condensation of the precursor, 2-formyl-4-(trifluoromethyl)benzoic acid (the open-chain tautomer of 3-hydroxy-6-(trifluoromethyl)isobenzofuran-1(3H)-one), with various nucleophiles. For example, reaction with primary amines or active methylene (B1212753) compounds can lead to the formation of 3-substituted derivatives. imjst.org

Another approach is the reaction with organometallic reagents. Grignard reagents or organolithium compounds can add to the carbonyl group, and subsequent reaction sequences can lead to 3-substituted products. Furthermore, Wittig-type reactions can be employed to form 3-alkylidene derivatives, which are valuable synthetic intermediates. researchgate.netsioc-journal.cn

Table 2: Examples of Reactions for C3-Substitution

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Primary Amines | Aniline | 3-Phenylamino-6-(trifluoromethyl)isobenzofuran-1(3H)-one |

| Active Methylene Compounds | Malononitrile | 2-(6-(Trifluoromethyl)-1-oxo-1,3-dihydroisobenzofuran-3-yl)malononitrile |

| Organometallic Reagents | Phenylmagnesium bromide | 3-Hydroxy-3-phenyl-6-(trifluoromethyl)isobenzofuran-1(3H)-one |

Regioselective Functionalization of the Trifluoromethylated Benzene (B151609) Ring

The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the trifluoromethyl group and the fused lactone ring.

The outcome of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions depends on the combined electronic effects of the substituents.

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deactivates the benzene ring towards electrophilic attack and is a meta-director. organicchemistrytutor.comyoutube.com

Lactone Ring: The fused lactone has two points of attachment with opposing effects. The ester oxygen atom is electron-donating through resonance, acting as an ortho, para-director. Conversely, the carbonyl group is electron-withdrawing through both induction and resonance, acting as a meta-director.

In 6-(trifluoromethyl)isobenzofuran-1(3H)-one, the -CF₃ group is at the C6 position. It will direct incoming electrophiles to the positions meta to it, which are C4 and C7 (C5 is also meta but sterically hindered and ortho to the deactivating carbonyl group). The lactone's ether oxygen at position 2 directs ortho (C3a, C4) and para (C6). The carbonyl at position 1 directs meta (C3a, C5, C7).

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. To utilize these methods, the this compound core must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). This precursor can be synthesized via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound can be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is highly versatile for forming new aryl-aryl or aryl-vinyl bonds. libretexts.orgnih.gov

Heck-Mizoroki Reaction: A halo- or triflate-substituted phthalide (B148349) can react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a vinyl-substituted product. wikipedia.orglibretexts.orgmdpi.com This reaction is particularly useful for introducing alkenyl substituents onto the aromatic core. dicp.ac.cnnih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Phthalide Core

| Reaction Name | Coupling Partners | Catalyst/Base System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-X + R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Ar-R |

| Heck-Mizoroki | Ar-X + Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Ar-Alkene |

*Ar-X represents a halo-substituted this compound.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered robust and chemically stable. tcichemicals.com However, recent advancements in synthetic chemistry have provided methods to selectively transform this moiety, offering new avenues for derivatization. ccspublishing.org.cnrsc.org

Selective C-F Bond Functionalization: A significant challenge in transforming a -CF₃ group is preventing over-reaction, as the C-F bonds in the resulting -CF₂R and -CFR₂ groups are weaker than those in the starting material. rsc.org Modern methods, often employing photoredox or electrochemical catalysis, can achieve the selective cleavage of a single C-F bond. scispace.comsioc-journal.cnnih.govrsc.org This allows for defluoroalkylation or hydrodefluorination, converting the Ar-CF₃ group into Ar-CF₂R or Ar-CF₂H, respectively. scispace.com These reactions often proceed via radical intermediates. ccspublishing.org.cn In some cases, an ortho-silyl group can be used to assist in the selective activation of one C-F bond. nih.gov

Hydrolysis to Carboxylic Acid: Under harsh conditions, such as treatment with fuming sulfuric acid and boric acid, the trifluoromethyl group can be completely hydrolyzed to a carboxylic acid group (-COOH). rsc.org This transformation provides a route to 6-carboxyisobenzofuran-1(3H)-one. This contrasts with the oxidation of a methyl group, which is a more common route to benzoic acids, highlighting the extreme stability of the C-F bonds. youtube.com

Table 4: Representative Transformations of the Trifluoromethyl Group

| Reaction Type | Reagent(s) / Conditions | Product Moiety |

|---|---|---|

| Hydrodefluorination | Photoredox catalyst, H-atom source, visible light | -CF₂H |

| Defluoroalkylation | Photoredox catalyst, alkene, visible light | -CF₂-Alkyl |

Based on a thorough review of the available scientific literature, there is no specific information detailing the synthesis of spirocyclic isobenzofuran-1(3H)-one systems directly from this compound, nor are there specific examples of its rearrangements and cycloaddition reactions to form novel heterocycles.

The search results provided general methodologies for the synthesis of various isobenzofuran-1(3H)-one derivatives and spirocyclic systems, as well as cycloaddition reactions of other trifluoromethyl-containing compounds. However, none of the documents specifically address the synthetic transformations requested for the compound this compound.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specific topics of:

Rearrangements and Cycloaddition Reactions Leading to Novel Heterocycles

as the primary research data for these specific reactions involving this particular compound is not available in the provided search results. To generate the requested content would require speculation beyond the scope of existing, verifiable scientific literature.

Vii. Role of 6 Trifluoromethyl Isobenzofuran 1 3h One As a Key Synthetic Intermediate

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The isobenzofuran-1(3H)-one skeleton is a privileged starting point for the synthesis of more elaborate fused ring systems. The lactone ring can be opened or modified, and the aromatic ring can undergo various substitution reactions, enabling the annulation of additional rings. The presence of the 6-trifluoromethyl substituent provides a strategic handle and influences the reactivity of the core structure, guiding the assembly of complex polycyclic and heterocyclic frameworks.

Research has shown that trifluoromethylated aromatic compounds are key precursors in the synthesis of complex nitrogen-containing heterocycles like phenanthridines. For instance, radical trifluoromethylation of isonitrile precursors leads to the formation of 6-trifluoromethyl-phenanthridines. researchgate.net Similarly, visible-light-induced tandem reactions have been developed to construct 6-(trifluoromethyl)-7,8-dihydrobenzo[k]phenanthridine derivatives. dntb.gov.ua While these methods generate the trifluoromethylated ring system in situ, 6-(trifluoromethyl)isobenzofuran-1(3H)-one represents a pre-functionalized, stable building block that can provide a more direct route to such complex scaffolds.

The inherent reactivity of the phthalide (B148349) moiety can be harnessed to construct these systems. For example, the lactone can be reductively opened to form a diol, which can then undergo further cyclization reactions. Alternatively, the carbonyl group can participate in condensation reactions, and the aromatic ring can be functionalized to build fused heterocyclic systems. The stability and reactivity of this compound make it an ideal starting material for multi-step syntheses targeting novel polycyclic and heterocyclic compounds with potential applications in pharmaceuticals and materials science.

| Framework Class | Specific Example | Potential Synthetic Utility |

|---|---|---|

| Phenanthridines | 6-(Trifluoromethyl)phenanthridine | Core structure in alkaloids and biologically active molecules. |

| Benzo[k]phenanthridines | 6-(Trifluoromethyl)-7,8-dihydrobenzo[k]phenanthridine | Elaborate polycyclic scaffolds for materials science and medicinal chemistry. |

| Benzo[h] nih.govriken.jpnaphthyridinones | Derivatives used as kinase inhibitors. | Complex heterocyclic systems for targeted drug design. mit.edu |

Scaffold for Design and Synthesis of Functional Organic Molecules

The isobenzofuran-1(3H)-one core is a common scaffold in a variety of biologically active compounds and functional materials. nih.govnih.gov By incorporating a trifluoromethyl group at the 6-position, chemists can systematically modify the electronic and steric properties of the scaffold to fine-tune the function of the final molecule. This makes this compound an attractive starting point for creating libraries of compounds for drug discovery and materials research.

A prominent example of a complex functional molecule featuring a trifluoromethylphenyl group is the mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govriken.jpnaphthyridin-2(1H)-one (Torin2). mit.edu The synthesis of such intricate molecules requires robust and well-defined building blocks. The trifluoromethylphenyl moiety is critical to the molecule's high potency and selectivity. Using a pre-functionalized starting material like this compound could streamline the synthesis of such complex drug candidates by providing the core trifluoromethylated aromatic ring, which can then be elaborated into the final polycyclic system.

The phthalide structure allows for synthetic diversification at the C3 position. The reaction of the precursor, o-phthalaldehydic acid, with various amines to form 3-substituted isobenzofuranones is a well-established method. imjst.org This reactivity can be extended to the 6-trifluoromethyl analogue, allowing for the introduction of a wide range of substituents and the construction of diverse molecular libraries based on this fluorinated scaffold. These libraries are invaluable in the search for new therapeutic agents and functional materials. nih.gov

| Molecule Class | Target Application | Role of the CF₃ Group |

|---|---|---|

| Kinase Inhibitors | Oncology | Enhances binding affinity and metabolic stability. mit.edu |

| Antidepressant Agents | Neuroscience | Improves membrane permeability and bioavailability. nih.gov |

| Antimicrobial Agents | Infectious Diseases | Increases lipophilicity to penetrate bacterial cell walls. rsc.org |

| Organic Electronics | Materials Science | Modifies electronic properties and enhances solubility. researchgate.net |

Contributions to Advanced Fluorine Chemistry Methodologies

The unique properties of the trifluoromethyl group play a significant role in the advancement of synthetic methodologies. nbinno.com As a building block, this compound not only serves as a carrier of the valuable CF₃ moiety into target molecules but also contributes to the development of new chemical reactions and strategies.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring to which it is attached. This effect can be harnessed to develop novel synthetic transformations. For example, the CF₃ group can activate the benzene (B151609) ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups under milder conditions than would be possible on the non-fluorinated analogue.

Furthermore, the development of synthetic routes utilizing fluorinated building blocks is a central theme in modern fluorine chemistry. nih.gov These building blocks provide a reliable and often safer alternative to direct fluorination or trifluoromethylation reactions, which can require harsh reagents and specialized equipment. riken.jp By providing a stable, versatile, and pre-functionalized source of the 6-trifluoromethyl-isobenzofuranone core, this compound facilitates the exploration of new chemical space and the development of more efficient and selective synthetic methods. Its utility encourages the design of cascade or tandem reactions where the unique reactivity imparted by the CF₃ group can be exploited to form multiple bonds in a single operation, a hallmark of advanced and green synthetic chemistry.

| Property | Description | Impact on Synthetic Methodologies |

|---|---|---|

| High Electronegativity | Strongly electron-withdrawing (inductive effect). | Activates the aromatic ring for nucleophilic substitution; modifies acidity of adjacent protons. |

| Increased Lipophilicity | Enhances solubility in nonpolar solvents and lipid membranes. | Facilitates purification by chromatography; improves performance in biphasic reaction systems. molecularcloud.org |

| Metabolic Stability | The C-F bond is exceptionally strong and resistant to enzymatic cleavage. | Allows for the development of reactions targeting other parts of the molecule without degrading the CF₃ group. molecularcloud.org |

| Steric Profile | Larger than a hydrogen atom but comparable to a methyl group. | Can be used to direct the stereochemical outcome of reactions on adjacent functional groups. |

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 6-(trifluoromethyl)isobenzofuran-1(3H)-one?

The compound is typically synthesized via cyclization reactions using trifluoromethyl-substituted precursors. For example, 3-ethylidene-7-(trifluoromethyl)isobenzofuran-1(3H)-one was prepared by reacting 2-(trifluoromethyl)benzoic acid with propanoic anhydride under catalytic conditions. The reaction proceeds via intramolecular cyclization, yielding a mixture of (E)- and (Z)-isomers (1:15 ratio). Purification via column chromatography (SiO₂, n-hexane/ethyl acetate) is required to isolate the product .

Basic: What spectroscopic techniques are used to characterize isobenzofuran-1(3H)-one derivatives?

1H NMR, 13C NMR, and IR spectroscopy are standard for structural elucidation. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical details. For example, crystallographic studies of 3-(5,6,7,8-tetrahydro-2-naphthyl)isobenzofuran-1(3H)-one revealed an 87.15° dihedral angle between the isobenzofuranone ring and the substituent, critical for understanding conformational stability .

Basic: How does the trifluoromethyl group influence the compound’s reactivity in radical scavenging assays?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing radical intermediates. In oxygen radical absorbance capacity (ORAC) assays, fluorescein analogs (structurally related to isobenzofuranones) undergo hydrogen atom transfer (HAT) mechanisms when reacting with peroxyl radicals. LC/MS analysis of oxidized intermediates can validate reaction pathways .

Advanced: How can stereochemical outcomes be optimized during synthesis of 3-ethylidene-substituted derivatives?

The E/Z isomer ratio (e.g., 1:15 in 3-ethylidene-7-(trifluoromethyl)isobenzofuran-1(3H)-one) is influenced by reaction temperature and catalyst choice. Lower temperatures favor kinetic control, while bulky catalysts may shift selectivity. Computational modeling of transition states could further guide optimization .

Advanced: What role do isobenzofuran-1(3H)-one derivatives play in electrochemical DNA biosensors?

Derivatives like 3-[(1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one act as redox-active probes. Their interaction with DNA modulates electron transfer kinetics, detectable via cyclic voltammetry. Substituents such as trifluoromethyl groups enhance binding specificity by altering electron density .

Advanced: How do crystallographic studies inform structure-activity relationships (SAR) of trifluoromethyl-substituted derivatives?

X-ray crystallography reveals that bulky substituents (e.g., tetrahydronaphthyl groups) induce conformational strain, affecting bioactivity. For instance, a near-perpendicular orientation (87.15°) between the isobenzofuranone ring and substituent in 3-(5,6,7,8-tetrahydro-2-naphthyl) derivatives reduces steric hindrance, enhancing pharmacological stability .

Advanced: What mechanistic insights explain contradictions in antioxidant activity data for fluorinated isobenzofuranones?

Discrepancies arise from assay-specific radical sources (e.g., peroxyl vs. hydroxyl radicals) and solvent polarity. The ORAC(FL) assay, using fluorescein as a probe, directly measures hydrophilic antioxidant capacity via HAT, whereas other methods (e.g., DPPH) may involve electron transfer (ET) mechanisms less relevant to biological systems .

Advanced: How are natural product analogs of this compound synthesized?

Natural phthalides (e.g., 5,7-dimethoxy-6-(3-methylbut-2-enyl)isobenzofuran-1(3H)-one from Peperomia nivalis) inspire synthetic routes. Semi-synthetic approaches involve introducing trifluoromethyl groups via nucleophilic substitution or Friedel-Crafts acylation, leveraging bioactivity data from natural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.